molecular formula C12H18N2OS B2928386 1-Butyl-3-(3-methoxyphenyl)thiourea CAS No. 22244-35-5

1-Butyl-3-(3-methoxyphenyl)thiourea

Cat. No.: B2928386
CAS No.: 22244-35-5
M. Wt: 238.35
InChI Key: CLAHZRYQUAYFGD-UHFFFAOYSA-N
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Description

1-Butyl-3-(3-methoxyphenyl)thiourea is a substituted thiourea derivative characterized by a butyl group at the N1 position and a 3-methoxyphenyl group at the N3 position. Thioureas are sulfur-containing organic compounds with the general formula R1R2NC(S)NR3R4, where substituents influence their chemical, physical, and biological properties. Although direct crystallographic or synthetic data for this compound are absent in the provided evidence, structural analogs and substituent trends allow for informed comparisons .

Properties

IUPAC Name

1-butyl-3-(3-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-3-4-8-13-12(16)14-10-6-5-7-11(9-10)15-2/h5-7,9H,3-4,8H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAHZRYQUAYFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-(3-methoxyphenyl)thiourea can be synthesized through the reaction of 3-methoxyaniline with butyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-(3-methoxyphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-Butyl-3-(3-methoxyphenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.

    Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 1-Butyl-3-(3-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Table 1: Substituent Comparison of Thiourea Derivatives
Compound Name N1 Substituent N3 Substituent Key Features
1-Butyl-3-(3-methoxyphenyl)thiourea Butyl 3-Methoxyphenyl Predicted high lipophilicity; potential intramolecular H-bonding .
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea 2-Chlorobenzoyl 3-Methoxyphenyl Intramolecular N–H⋯O H-bond; centrosymmetric dimers via N–H⋯S interactions .
1-Benzoyl-3-(4-hydroxyphenyl)thiourea Benzoyl 4-Hydroxyphenyl Syn–anti configuration; normal bond lengths comparable to CSD entries .
1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea 4-Hydroxyphenyl 3,4,5-Trimethoxyphenyl Multiple methoxy groups enhance steric bulk and H-bond donor capacity .

Key Observations :

  • Lipophilicity : The butyl group in the target compound likely increases hydrophobicity compared to benzoyl or aryl substituents, which may impact solubility and biological activity .
  • Hydrogen Bonding : The 3-methoxyphenyl group can engage in weak H-bonding via its methoxy oxygen, similar to the intramolecular N–H⋯O bond observed in 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea . Bulkier substituents (e.g., trimethoxyphenyl in ) may promote stronger intermolecular interactions.

Molecular Structure and Bonding

Table 2: Bond Lengths and Structural Features
Compound Name C–S Bond (Å) C–N Bond (Å) Notable Interactions
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea 1.68 1.34–1.38 Intramolecular N–H⋯O; intermolecular N–H⋯S .
1-Benzoyl-3-(4-hydroxyphenyl)thiourea ~1.68 ~1.35 Syn–anti conformation; standard thiourea geometry .

Analysis :

  • C–S and C–N Bonds : Thioureas typically exhibit C–S bond lengths of ~1.68 Å and shortened C–N bonds (~1.35 Å), consistent with thione tautomer dominance . The target compound is expected to follow this trend.
  • Conformational Stability: Intramolecular H-bonds (e.g., N–H⋯O in ) stabilize molecular conformations.

Biological Activity

1-Butyl-3-(3-methoxyphenyl)thiourea is a thiourea derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure, characterized by a butyl group and a methoxy-substituted phenyl group, suggests possible interactions with various biological targets. This article reviews the current understanding of its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H17N2OSC_{12}H_{17}N_{2}OS. Its structure allows for interaction with biological systems through hydrogen bonding and hydrophobic interactions due to the presence of the butyl and methoxy groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiourea derivatives, including this compound.

In Vitro Studies

  • Antibacterial Activity : Research has shown that thiourea compounds exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. In particular, this compound demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis, indicating its bactericidal properties .
  • Antifungal Activity : The compound has also been tested against fungal strains, showing moderate antifungal activity. For instance, it reduced biofilm formation in Candida species by up to 90% .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Synthesis : The compound interferes with bacterial protein synthesis pathways, leading to bactericidal effects.
  • Disruption of Biofilm Formation : It significantly inhibits biofilm formation in pathogenic bacteria, which is critical for their virulence and resistance to treatment .

Case Studies

Several studies have documented the efficacy of thiourea derivatives in clinical settings:

  • Case Study on MRSA : A study evaluated the effectiveness of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it had a comparable efficacy to standard antibiotics like ciprofloxacin, with a notable reduction in biofilm formation .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests on human cell lines revealed that while the compound exhibited antimicrobial properties, it maintained low toxicity levels towards normal human cells, suggesting a favorable therapeutic index .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other thiourea derivatives:

CompoundAntibacterial MIC (μM)Antifungal ActivityCytotoxicity (IC50 μM)
This compound15.625 - 62.5Moderate>100
Other ThioureasVariesLow to ModerateVaries

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